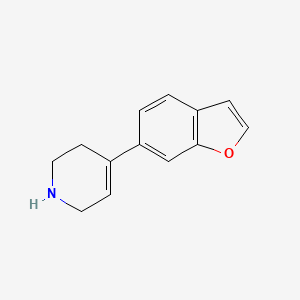

4-(1-Benzofuran-6-yl)-1,2,3,6-tetrahydropyridine

Description

Properties

Molecular Formula |

C13H13NO |

|---|---|

Molecular Weight |

199.25 g/mol |

IUPAC Name |

4-(1-benzofuran-6-yl)-1,2,3,6-tetrahydropyridine |

InChI |

InChI=1S/C13H13NO/c1-2-12(10-3-6-14-7-4-10)9-13-11(1)5-8-15-13/h1-3,5,8-9,14H,4,6-7H2 |

InChI Key |

KCLFAHPNWVZMPB-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCC=C1C2=CC3=C(C=C2)C=CO3 |

Origin of Product |

United States |

Preparation Methods

Cyclization via Acid Catalysis

A related approach for synthesizing tetrahydropyridine derivatives involves cyclization reactions mediated by Brønsted and Lewis acids. For example, triisopropylsilyltrifluoromethanesulfonate (TIPSOTf) and triflic acid have been used to promote cyclization of dihydropyridone intermediates, yielding functionalized tetrahydropyridine rings with high regioselectivity and stereoselectivity. Reaction conditions include refluxing in acetonitrile for 24 hours or stirring at room temperature for 20–24 hours, depending on the acid used.

Lithiation and Functional Group Introduction

In another synthetic approach, lithiation of benzofuran-containing intermediates followed by reaction with electrophiles such as iodomethane allows for functionalization at specific positions on the tetrahydropyridine ring. For example, a solution of 1-benzyl-3-ethyl-4-oxopiperidine in tetrahydrofuran was cooled below -70°C, treated with n-butyllithium, and then reacted with iodomethane to introduce methyl groups. The reaction mixture was then worked up by aqueous extraction and chromatographic purification.

Comparative Data Table of Preparation Methods

Research Findings and Analysis

- The acid-catalyzed cyclization methods demonstrate that both Brønsted and Lewis acids can effectively promote ring closure to form tetrahydropyridine derivatives with benzofuran substituents, with reaction conditions tailored to the acid used.

- The dehydration method using phosphoric acid is industrially appealing due to its simplicity, mild conditions, and adaptability to different N-substituents, which can include benzofuran moieties attached via benzyl or phenyl groups.

- Lithiation-based functionalization allows for selective modification of the tetrahydropyridine ring, which can be useful for introducing substituents that modulate biological activity.

- Characterization of the final products typically involves Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry to confirm structure and purity.

Chemical Reactions Analysis

Types of Reactions

4-(1-Benzofuran-6-yl)-1,2,3,6-tetrahydropyridine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into more saturated derivatives.

Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens (chlorine, bromine) or organometallic compounds (Grignard reagents) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran-6-carboxaldehyde, while reduction could produce tetrahydrobenzofuran derivatives.

Scientific Research Applications

4-(1-Benzofuran-6-yl)-1,2,3,6-tetrahydropyridine has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(1-Benzofuran-6-yl)-1,2,3,6-tetrahydropyridine involves its interaction with specific molecular targets and pathways. It is known to interact with monoamine transporters, such as dopamine, norepinephrine, and serotonin transporters, leading to the release of these neurotransmitters. This interaction can result in various physiological effects, including mood enhancement and increased alertness.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Comparison

The pharmacological profile of tetrahydropyridine derivatives is highly dependent on substituents at the 1- and 4-positions. Below is a comparative overview:

Key Research Findings

MPTP (1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine)

- Neurotoxicity : MPTP selectively damages dopaminergic neurons in the substantia nigra, inducing Parkinsonian symptoms in humans and rodents. Its metabolite, MPP+, inhibits mitochondrial Complex I, leading to oxidative stress and neuronal death .

- Experimental Models : Used to replicate Parkinson’s disease (PD) in mice, MPTP reduces striatal dopamine (DA) levels by 60–70% and tyrosine hydroxylase (TH)-positive neurons by 50% .

Paroxetine-Related Compound E (1-Methyl-4-(p-fluorophenyl)-1,2,3,6-tetrahydropyridine)

- Pharmaceutical Relevance: A degradation product of paroxetine hydrochloride, this compound is monitored as an impurity (≤0.1% per pharmacopeial standards). The p-fluorophenyl group enhances metabolic stability compared to non-halogenated analogs .

Neuroprotective Tetrahydropyridines

- Mechanism : Derivatives with trifluoromethyl-phenyl or chlorobiphenyl groups exhibit neurotrophic effects via TrkB receptor activation or anti-apoptotic pathways. For example, 1-{2-(3′-chlorobiphenyl-4-yl)-2-oxoethyl}-4-(3-trifluoromethyl-phenyl)-tetrahydropyridine enhances neuronal survival by 40–50% in vitro .

Structure-Activity Relationships (SAR)

- Electron-Donating vs. Electron-Withdrawing Groups: MPTP’s phenyl group facilitates metabolic activation to MPP+, a neurotoxic cation .

- Halogenation : Fluorine in Paroxetine-Related Compound E increases lipophilicity (logP +0.5) and bioavailability .

- Bulkier Substituents : Neuroprotective derivatives with trifluoromethyl or biphenyl groups show enhanced receptor selectivity and reduced off-target effects .

Biological Activity

4-(1-Benzofuran-6-yl)-1,2,3,6-tetrahydropyridine is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHN

- Molecular Weight : 197.23 g/mol

- CAS Number : 158984-63-5

This compound features a benzofuran moiety linked to a tetrahydropyridine ring, which is believed to contribute to its biological activity.

Biological Activity Overview

The biological activities of this compound have been studied in various contexts:

1. Neuroprotective Effects

Research indicates that compounds similar to this compound exhibit neuroprotective properties. They have been shown to inhibit monoamine oxidase (MAO), an enzyme associated with neurodegenerative diseases such as Alzheimer's and Parkinson's. Inhibition of MAO leads to increased levels of neurotransmitters like serotonin and dopamine, which are crucial for mood regulation and cognitive function .

2. Antioxidant Activity

The compound demonstrates significant antioxidant activity by scavenging free radicals and reducing oxidative stress in neuronal cells. This property is particularly important in preventing cellular damage in neurodegenerative conditions .

3. Anti-inflammatory Properties

Studies have shown that derivatives of benzofuran compounds possess anti-inflammatory effects. These compounds inhibit pro-inflammatory cytokines and modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases .

Table 1: Summary of Biological Activities

Case Study: Neuroprotective Potential

A study evaluated the neuroprotective effects of a related compound on SH-SY5Y neuroblastoma cells subjected to oxidative stress induced by hydrogen peroxide. The results indicated that treatment with the compound significantly reduced cell death and increased cell viability compared to untreated controls. This suggests a potential therapeutic role in conditions characterized by oxidative stress .

Case Study: Anti-inflammatory Mechanism

In another study focusing on the anti-inflammatory properties of benzofuran derivatives, it was found that these compounds effectively reduced the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in LPS-stimulated macrophages. This highlights the compound's potential application in treating inflammatory diseases .

Q & A

Q. What are the critical safety protocols for handling 4-(1-Benzofuran-6-yl)-1,2,3,6-tetrahydropyridine in laboratory settings?

- Methodological Answer : Researchers must prioritize personal protective equipment (PPE), including nitrile gloves, safety goggles, and lab coats, to minimize skin and eye contact. Respiratory protection (e.g., N95 masks) is advised if ventilation is inadequate. Work should be conducted in a fume hood to reduce inhalation risks. Emergency procedures, such as immediate rinsing for eye/skin exposure and medical consultation, should follow GHS guidelines . Acute toxicity (H302: harmful if swallowed) and irritation hazards (H315: skin, H319: eyes) necessitate strict adherence to OSHA-compliant safety practices .

Q. How can researchers confirm the structural identity of this compound when spectral data is limited?

- Methodological Answer : Use a combination of high-resolution mass spectrometry (HRMS) to confirm molecular weight (CHNO) and nuclear magnetic resonance (NMR) spectroscopy to resolve the benzofuran and tetrahydropyridine moieties. If commercial spectral libraries are unavailable, compare experimental H/C-NMR data with computational predictions (e.g., DFT-based simulations). Cross-validate purity via HPLC with UV detection at 254 nm, referencing retention times of structurally analogous compounds .

Advanced Research Questions

Q. What experimental designs are optimal for investigating the metabolic stability of this compound in hepatic microsomes?

- Methodological Answer : Conduct in vitro assays using pooled human liver microsomes (HLM) incubated with NADPH cofactor. Quantify parent compound depletion via LC-MS/MS over time (0–60 minutes). Include control groups with CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to identify metabolizing enzymes. Use a Michaelis-Menten kinetic model to calculate intrinsic clearance (Cl). Address interspecies variability by parallel assays in rat/mouse microsomes .

Q. How can conflicting data on the compound’s reactivity under acidic conditions be resolved?

- Methodological Answer : Perform pH-dependent stability studies using buffered solutions (pH 1–7.4) at 37°C. Monitor degradation via UPLC-PDA at intervals (0–48 hours). Characterize degradation products using HRMS and NMR to identify hydrolysis or ring-opening pathways. Compare results with computational reactivity models (e.g., molecular orbital theory) to predict electron-deficient sites. If discrepancies persist, validate experimental conditions (e.g., ionic strength, temperature control) across labs .

Q. What strategies mitigate ecological risks when disposing of this compound in research waste?

- Methodological Answer : Treat waste solutions with activated charcoal to adsorb residual compound, followed by filtration. Incinerate solid waste at >850°C in licensed facilities to ensure complete combustion. For aqueous waste, employ advanced oxidation processes (e.g., UV/HO) to degrade the compound. Pre-screen toxicity using Daphnia magna or algae bioassays per OECD 202/201 guidelines, given the lack of ecological data .

Q. How should researchers design a SAR study to enhance the selectivity of this compound derivatives for kinase inhibition?

- Methodological Answer : Synthesize derivatives with substitutions at the benzofuran 6-position (e.g., halogens, methoxy) and tetrahydropyridine nitrogen. Screen against a kinase panel (e.g., EGFR, BRAF) using fluorescence-based ATP-competitive assays. Employ molecular docking (e.g., AutoDock Vina) to prioritize derivatives with predicted binding affinity. Validate selectivity via counter-screens against off-target kinases (e.g., CDK2, PKA) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.